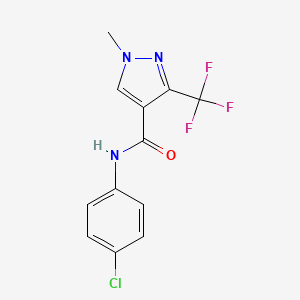![molecular formula C21H16N4O4S B2546815 3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid CAS No. 726165-12-4](/img/structure/B2546815.png)
3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-{[5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid is a multifaceted compound known for its potential applications in various fields including chemistry, biology, and medicine. Characterized by its complex structure, it integrates a furan ring, a phenyl group, and a 1,2,4-triazole moiety, contributing to its diverse chemical behavior and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthetic approach to 3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid typically involves a multi-step reaction sequence. Initially, the furan-2-yl, phenyl, and 1,2,4-triazole structures are independently synthesized using well-documented organic synthesis techniques. The synthesis is then followed by the integration of the triazole and furan systems under controlled conditions, often involving nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthetic routes to batch or continuous flow processes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity. Automated synthesis platforms and advanced purification techniques, including chromatography and crystallization, are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation and Reduction: This compound can undergo oxidation reactions, where it can form oxidized derivatives, as well as reduction reactions to create reduced analogs.
Substitution Reactions: Nucleophilic substitution, particularly at the triazole and furan positions, is a notable reaction, enabling functionalization with various groups.
Condensation Reactions: The benzoic acid moiety can participate in esterification and amidation reactions, forming esters and amides.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including alkyl halides or amines for substitution reactions.
Major Products Formed
The products formed vary based on the reaction conditions but typically include various functionalized analogs of the original compound, each offering distinct chemical and biological properties.
Applications De Recherche Scientifique
3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid's applications span multiple scientific domains:
Chemistry: Utilized as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule due to its intricate structure.
Medicine: Studied for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Employed in the development of new materials and chemical sensors.
Mécanisme D'action
The compound operates through a multifaceted mechanism involving interactions with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors, modulating their activity.
Pathways Involved: Participates in biochemical pathways influencing cellular processes such as apoptosis and proliferation.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid stands out due to its unique structural integration of a furan ring, phenyl group, and triazole moiety. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to simpler analogs.
Similar Compounds:
4-Phenyl-5-(pyridin-2-yl)-1,2,4-triazole derivatives: Known for their simpler structure and specific bioactivities.
Furan-2-carboxylic acid derivatives: Typically used in basic organic synthesis and as building blocks in pharmaceuticals.
1,2,4-Triazole analogs: Widely studied for their pharmacological potential.
There you go! Hope this is comprehensive enough for your needs
Propriétés
IUPAC Name |
3-[[2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c26-18(22-15-7-4-6-14(12-15)20(27)28)13-30-21-24-23-19(17-10-5-11-29-17)25(21)16-8-2-1-3-9-16/h1-12H,13H2,(H,22,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPVSOXBIPPYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(=O)O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine](/img/structure/B2546733.png)
![N-(4-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546735.png)

![Tert-butyl N-[1-(prop-2-YN-1-YL)piperidin-3-YL]carbamate](/img/structure/B2546739.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2546741.png)
![(E)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)[(4-chlorophenyl)methoxy]amine](/img/structure/B2546744.png)
![Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2546746.png)
![N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2546748.png)
![N-(2,3-dimethylphenyl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2546750.png)
![N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2546751.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide](/img/structure/B2546752.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde O-methyloxime](/img/structure/B2546753.png)
![1-cyclopentyl-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2546755.png)
